Cas no 1214355-06-2 (5-Fluoro-2-(2-fluorophenyl)isonicotinic acid)

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-(2-fluorophenyl)isonicotinic acid
- 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
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- MDL: MFCD14700804
- Inchi: 1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-5-8(12(16)17)10(14)6-15-11/h1-6H,(H,16,17)
- InChI Key: RHZOEPLZIUKCSP-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=C(C(=O)O)C(=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 50.2
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 229303-2.500g |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, 95.00 |
1214355-06-2 | 2.500g |
$1898.00 | 2023-09-09 | ||
Alichem | A025020292-500mg |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid |
1214355-06-2 | 97% | 500mg |
$1009.40 | 2023-09-04 | |
Matrix Scientific | 229303-1g |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, 95.00 |
1214355-06-2 | 1g |
$1073.00 | 2023-09-09 | ||
Alichem | A025020292-250mg |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid |
1214355-06-2 | 97% | 250mg |
$680.00 | 2023-09-04 | |
Alichem | A025020292-1g |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid |
1214355-06-2 | 97% | 1g |
$1831.20 | 2023-09-04 |
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid Related Literature
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1. Back matter
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
Introduction to 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid (CAS No. 1214355-06-2) in Modern Chemical and Pharmaceutical Research
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1214355-06-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of isonicotinic acid derivatives, which are well-documented for their broad spectrum of biological activities. The presence of fluorine atoms in its structure not only enhances its metabolic stability but also modulates its pharmacokinetic properties, making it a valuable scaffold for drug development.
The structural motif of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid consists of an isonicotinic acid core substituted with a fluoro group at the 5-position and a 2-fluorophenyl ring at the 2-position. This specific arrangement imparts unique electronic and steric properties, enabling interactions with biological targets that may differ from its parent compounds. The fluorine atoms contribute to increased lipophilicity and binding affinity, which are critical factors in the design of small-molecule drugs.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced bioavailability, improved metabolic resistance, and altered pharmacological profiles. 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid exemplifies this trend, as it has been explored in various therapeutic contexts. One of the most promising applications of this compound is in the development of novel antimicrobial agents. The fluorine atoms in its structure mimic the natural substrates of bacterial enzymes, thereby inhibiting bacterial growth and proliferation.
Recent studies have highlighted the potential of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid as a lead compound for antiviral therapies. Its ability to interfere with viral replication mechanisms makes it a candidate for addressing emerging infectious diseases. Furthermore, preclinical investigations have suggested that this compound exhibits anti-inflammatory properties, making it relevant in the treatment of chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize its production. These methods not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
The pharmacological evaluation of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid has revealed several interesting findings. In vitro assays have demonstrated its efficacy against various disease-causing pathogens, including bacteria resistant to conventional antibiotics. Additionally, animal models have shown that this compound can modulate immune responses without significant toxicity, suggesting a favorable safety profile for further clinical development.
The role of computational chemistry in understanding the behavior of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid cannot be overstated. Molecular modeling techniques have been utilized to predict its binding interactions with biological targets, providing insights into its mechanism of action. These computational studies have guided medicinal chemists in designing analogs with improved potency and selectivity.
As research progresses, the therapeutic applications of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid are expected to expand into new areas such as oncology and neurology. Preliminary data suggest that this compound may exhibit anticancer effects by inhibiting key signaling pathways involved in tumor growth. Similarly, its potential role in neurodegenerative diseases is being explored due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
The regulatory landscape for fluorinated compounds like 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is evolving to accommodate their growing use in drug development. Regulatory agencies require comprehensive toxicological assessments to ensure their safe use in humans. However, the unique properties of these compounds often necessitate innovative approaches to meet regulatory standards while expediting the drug development process.
In conclusion, 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS No. 1214355-06-2) represents a significant advancement in pharmaceutical chemistry. Its structural features and biological activities make it a versatile tool for addressing diverse therapeutic challenges. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in modern medicine.
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